molecular formula C18H18N4O5 B5105386 4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE

4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE

Cat. No.: B5105386
M. Wt: 370.4 g/mol
InChI Key: OANIVTCYDQILSF-UHFFFAOYSA-N
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Description

4-{6-Amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2,6-dimethoxyphenyl acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2,6-dimethoxyphenyl acetate typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with arylideneamino nitriles in an alcoholic medium, followed by cyclization in the presence of bases to form the pyrano[2,3-c]pyrazole core . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-{6-Amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2,6-dimethoxyphenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2,6-dimethoxyphenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2,6-dimethoxyphenyl acetate include other pyrano[2,3-c]pyrazole derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

IUPAC Name

[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-8-14-15(11(7-19)17(20)27-18(14)22-21-8)10-5-12(24-3)16(26-9(2)23)13(6-10)25-4/h5-6,15H,20H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANIVTCYDQILSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OC)OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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